molecular formula C8H9BO4 B1422089 2-(2-Boronophenyl)acetic acid CAS No. 1001108-64-0

2-(2-Boronophenyl)acetic acid

Cat. No.: B1422089
CAS No.: 1001108-64-0
M. Wt: 179.97 g/mol
InChI Key: ZWCYROWFNLFPED-UHFFFAOYSA-N
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Description

2-(2-Boronophenyl)acetic acid is a chemical compound with the molecular formula C8H9BO4 . It is also known as 2-(carboxymethyl)phenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) attached to a boron atom and an acetic acid group . The boron atom is capable of forming stable covalent bonds with other atoms.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids in general are known to undergo several types of reactions. These include ligand exchange reactions, condensation with compounds containing hydroxyl groups, and Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

  • Chromatographic Analysis : A method for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in human blood and urine using gas-liquid chromatography was developed. This method is suitable for pharmacokinetics studies and clinical monitoring (Guilford et al., 1980).

  • Catalysis in Organic Synthesis : Tris(pentafluorophenyl)boron, a compound related to boronophenylacetic acids, acts as an efficient catalyst in various organic reactions such as aldol-type and Michael reactions, highlighting the role of boron compounds in facilitating chemical transformations (Ishihara et al., 1995).

  • Palladium-Catalyzed Annulation : Palladium(II) catalyzes the annulation of alkynes with methyl 2-boronobenzoate and (2-boronophenyl)acetate, a process that can be used for synthesizing complex organic molecules (Tsukamoto & Kondo, 2007).

  • Biomolecular Recognition : Terphenylboronic acid derivatives, which are related to boronophenylacetic acids, have been shown to selectively recognize alpha and beta anomers of 2-deoxyribofuranosides, demonstrating the potential of these compounds in stereochemistry control and molecular recognition (Yamashita et al., 1996).

  • Boronic Acid-Catalyzed Reactions : Boronic acid has been used to accelerate three-component reactions for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, highlighting its role in facilitating complex organic synthesis (Das et al., 2017).

Mechanism of Action

Target of Action

Boronic acids, such as this compound, are known to be mild lewis acids and are generally stable and easy to handle . They are important to organic synthesis .

Mode of Action

Boronic acids, including this compound, are often used in suzuki–miyaura (sm) coupling reactions . In these reactions, the boronic acid participates in transmetalation, a process where it transfers its organic group to a palladium complex .

Biochemical Pathways

In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

Boronic acids are generally known to be soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride . This solubility profile can influence the compound’s bioavailability.

Result of Action

In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of new organic compounds, potentially affecting cellular processes depending on the specific compounds formed.

Action Environment

The action, efficacy, and stability of “2-(2-Boronophenyl)acetic acid” can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the polarity of the surrounding environment . Additionally, the compound’s participation in reactions like SM coupling can be influenced

Properties

IUPAC Name

2-(2-boronophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4,12-13H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCYROWFNLFPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681515
Record name (2-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001108-64-0
Record name (2-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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